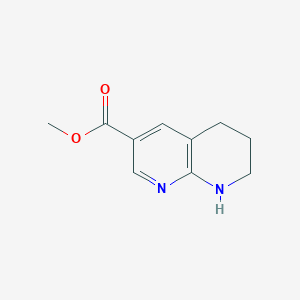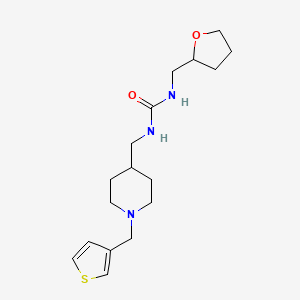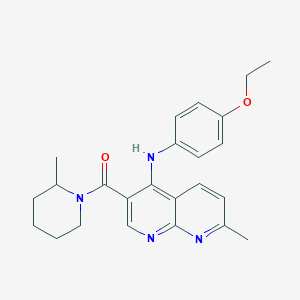
1-(4-Bromophenyl)-3-(difluoromethyl)-5-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-(difluoromethyl)-5-methylpyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The compound is also known as BDP and is a pyrazole derivative.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-3-(difluoromethyl)-5-methylpyrazole is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes or proteins in the body. For example, in cancer cells, BDP has been found to inhibit the activity of the protein NF-κB, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and tumor growth. It has also been found to have a protective effect on the liver and kidneys. However, more research is needed to fully understand the effects of the compound on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Bromophenyl)-3-(difluoromethyl)-5-methylpyrazole in lab experiments is its ability to selectively inhibit certain enzymes or proteins. This makes it a useful tool for studying the role of these enzymes or proteins in various biological processes. However, one limitation of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-(4-Bromophenyl)-3-(difluoromethyl)-5-methylpyrazole. One direction is to further investigate its potential use as a pesticide. Another direction is to study its effects on other types of cancer and its potential use in combination with other anti-cancer drugs. Additionally, research could focus on improving the solubility of the compound to make it more useful in lab experiments.
Métodos De Síntesis
The synthesis of 1-(4-Bromophenyl)-3-(difluoromethyl)-5-methylpyrazole involves the reaction between 4-bromoacetophenone, difluoromethyl diazomethane, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction is carried out in the presence of a catalyst such as copper iodide and a solvent such as toluene. The yield of the product is typically around 50%.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-3-(difluoromethyl)-5-methylpyrazole has been extensively studied for its potential applications in various scientific fields. In medicine, the compound has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In material science, the compound has been investigated for its potential use as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(difluoromethyl)-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2/c1-7-6-10(11(13)14)15-16(7)9-4-2-8(12)3-5-9/h2-6,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAXGQAQWXKHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2969159.png)
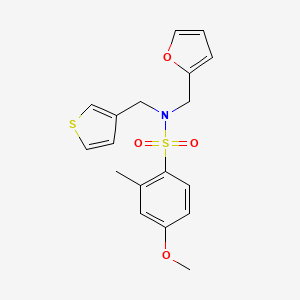
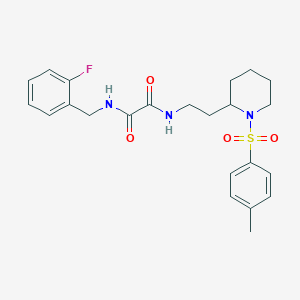
![1-(2-Methoxypyridin-4-yl)-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one](/img/structure/B2969162.png)
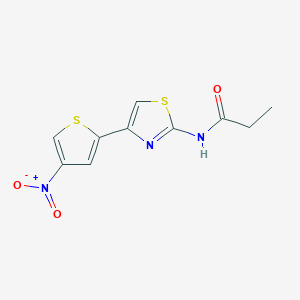

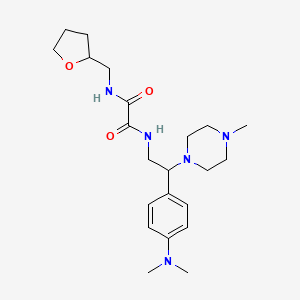
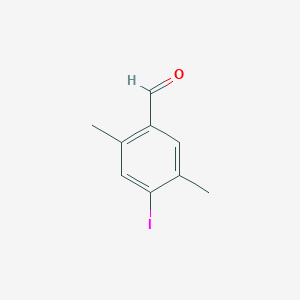
![3-((5-((4-chlorobenzyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2969169.png)
